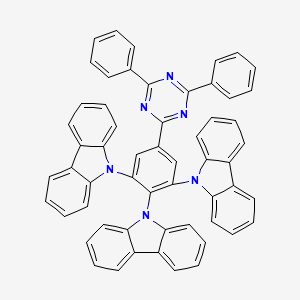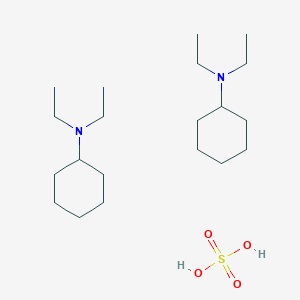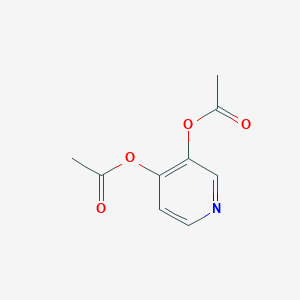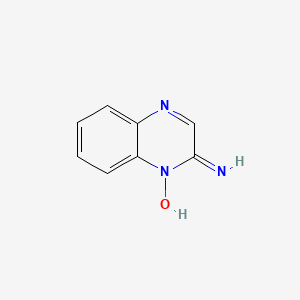
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is a complex organic compound with a unique structure It is derived from naphthalene and contains various functional groups, including an amine, a butoxy group, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride typically involves multiple steps. One common method includes the reduction of 1-nitronaphthalene to 1-naphthylamine, followed by further modifications to introduce the butoxy and chloro groups. The reaction conditions often require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride, reducing agents such as sodium borohydride, and halogenating agents like N-bromosuccinimide. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted naphthylamine derivatives, which can have different properties and applications depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments, as well as in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Naphthylamine: A simpler derivative without the butoxy and chloro groups.
2-Naphthylamine: Another naphthalene derivative with different substitution patterns.
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the butoxy and chloro groups.
Uniqueness
1-Naphthylamine, 1,2,3,4-tetrahydro-5-butoxy-8-chloro-N,N-dimethyl-, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse applications and makes it a valuable compound in various research and industrial fields.
Eigenschaften
| 63979-00-0 | |
Molekularformel |
C16H25Cl2NO |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(5-butoxy-8-chloro-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-4-5-11-19-15-10-9-13(17)16-12(15)7-6-8-14(16)18(2)3;/h9-10,14H,4-8,11H2,1-3H3;1H |
InChI-Schlüssel |
JMUASIVTOVCDRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C2CCCC(C2=C(C=C1)Cl)[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)
